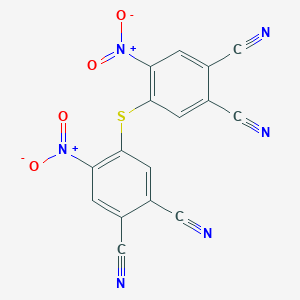![molecular formula C24H19N7S B10872845 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10872845.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes both benzotriazole and triazinoindole moieties, imparts it with distinctive chemical and physical properties.
Métodos De Preparación
The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzotriazole Moiety: The benzotriazole fragment can be synthesized from 1H-benzotriazole through various reactions, such as alkylation or acylation.
Formation of Triazinoindole Moiety: The triazinoindole fragment is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the benzotriazole and triazinoindole fragments under suitable conditions, often using a sulfide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1H-1,2,3-Benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-1,2,3-Benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The triazinoindole moiety may also contribute to the compound’s activity by interacting with different molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide include other benzotriazole derivatives and triazinoindole derivatives. Some examples are:
1-Methyl-1H-1,2,3-benzotriazol-4-amine: A benzotriazole derivative with similar chemical properties.
1-Methyl-1H-1,2,3-benzotriazol-5-amine: Another benzotriazole derivative used in various applications.
2-Phenyl-4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thiazole: A triazole derivative with potential biological activities.
The uniqueness of 1H-1,2,3-benzotriazol-1-ylmethyl (5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide lies in its combined benzotriazole and triazinoindole structure, which imparts it with distinctive properties and a wide range of applications.
Propiedades
Fórmula molecular |
C24H19N7S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-ylmethylsulfanyl)-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C24H19N7S/c1-2-8-17(9-3-1)14-15-30-20-12-6-4-10-18(20)22-23(30)25-24(28-27-22)32-16-31-21-13-7-5-11-19(21)26-29-31/h1-13H,14-16H2 |
Clave InChI |
DTSZELSDVROXDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCN5C6=CC=CC=C6N=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872762.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide](/img/structure/B10872766.png)
![3-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10872769.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872779.png)
![N-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)pyridine-4-carboxamide](/img/structure/B10872783.png)
![N-[(E)-1H-indol-5-ylmethylidene]-1-(4-methoxyphenyl)methanamine](/img/structure/B10872786.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10872791.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10872794.png)

![2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872813.png)
![11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872815.png)
![7-benzyl-8-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872822.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872830.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10872838.png)
